9-(p-Methoxyphenyl)xanthine
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Overview
Description
9-(p-Methoxyphenyl)xanthine: is a derivative of xanthine, a purine base found in most body tissues and fluids, certain plants, and some urinary calculi. Xanthine and its derivatives have been extensively studied due to their numerous pharmacological activities, including their role as bronchodilators, diuretics, and central nervous system stimulants
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Ullmann-ether coupling reaction, where a p-methoxyphenyl halide reacts with xanthine in the presence of a copper catalyst . Another approach is the Friedel–Crafts reaction, where p-methoxybenzene is reacted with xanthine in the presence of a Lewis acid catalyst .
Industrial Production Methods: Industrial production of 9-(p-Methoxyphenyl)xanthine may involve large-scale Ullmann-ether coupling or Friedel–Crafts reactions, optimized for higher yields and purity. These methods are scalable and can be adapted to continuous flow processes to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.
Major Products Formed:
Scientific Research Applications
Chemistry: 9-(p-Methoxyphenyl)xanthine is used as a precursor in the synthesis of more complex xanthine derivatives with potential pharmacological activities . It serves as a building block for the development of new drugs and chemical probes.
Biology: In biological research, this compound is studied for its interactions with enzymes such as xanthine oxidase and phosphodiesterases . These interactions are crucial for understanding its potential therapeutic effects.
Medicine: The compound is investigated for its potential use in treating conditions such as asthma, chronic obstructive pulmonary disease (COPD), and other respiratory disorders due to its bronchodilator properties . It is also explored for its anti-inflammatory and antioxidant activities .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds .
Mechanism of Action
The mechanism of action of 9-(p-Methoxyphenyl)xanthine involves its interaction with various molecular targets, including adenosine receptors and phosphodiesterases . By antagonizing adenosine receptors, it can stimulate the central nervous system and promote bronchodilation . Additionally, inhibition of phosphodiesterases leads to increased levels of cyclic AMP, resulting in smooth muscle relaxation and anti-inflammatory effects .
Comparison with Similar Compounds
Caffeine (1,3,7-trimethylxanthine): A well-known stimulant found in coffee and tea.
Theobromine (3,7-dimethylxanthine): Found in cocoa and chocolate, with milder stimulant effects compared to caffeine.
Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases such as asthma and COPD.
Uniqueness: 9-(p-Methoxyphenyl)xanthine is unique due to the presence of the p-methoxyphenyl group, which enhances its chemical stability and potential pharmacological activities compared to other xanthine derivatives . This modification allows for more targeted interactions with molecular targets and improved therapeutic effects.
Properties
CAS No. |
57493-57-9 |
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Molecular Formula |
C12H10N4O3 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
9-(4-methoxyphenyl)-3H-purine-2,6-dione |
InChI |
InChI=1S/C12H10N4O3/c1-19-8-4-2-7(3-5-8)16-6-13-9-10(16)14-12(18)15-11(9)17/h2-6H,1H3,(H2,14,15,17,18) |
InChI Key |
BFEQNJXGESELJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=NC3=C2NC(=O)NC3=O |
Origin of Product |
United States |
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